molecular formula C22H26F3N3OS B563723 Fluphenazine-d8 Dihydrochloride CAS No. 1323633-98-2

Fluphenazine-d8 Dihydrochloride

Cat. No.: B563723
CAS No.: 1323633-98-2
M. Wt: 445.574
InChI Key: PLDUPXSUYLZYBN-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine-d8 Dihydrochloride involves the deuteration of FluphenazineThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to meet the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Fluphenazine-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

Fluphenazine-d8 Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Fluphenazine in various samples.

    Biology: The compound is employed in studies involving the metabolism and pharmacokinetics of Fluphenazine, providing insights into its biological pathways and interactions.

    Medicine: this compound is utilized in clinical research to understand the drug’s efficacy, safety, and mechanism of action in treating psychotic disorders.

    Industry: It serves as a critical component in the development and testing of new pharmaceutical formulations and therapeutic agents.

Mechanism of Action

Fluphenazine-d8 Dihydrochloride exerts its effects primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the suppression of dopamine-mediated neurotransmission, which is believed to alleviate symptoms of psychotic disorders. Additionally, the compound affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in drug metabolism and pharmacokinetics. This makes it a valuable tool in both research and clinical settings, providing a deeper understanding of the drug’s behavior and interactions within the body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fluphenazine-d8 Dihydrochloride involves the incorporation of eight deuterium atoms into the structure of Fluphenazine Dihydrochloride. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Fluphenazine Dihydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve Fluphenazine Dihydrochloride in a suitable solvent.", "Step 2: Add deuterated reagents to the solution and stir the mixture.", "Step 3: Heat the mixture to a suitable temperature for the reaction to occur.", "Step 4: Allow the reaction to proceed for a suitable duration.", "Step 5: Cool the mixture and isolate the product by filtration or other suitable methods.", "Step 6: Purify the product by recrystallization or other suitable methods.", "Step 7: Analyze the product using spectroscopic and other analytical techniques to confirm the incorporation of deuterium atoms." ] }

CAS No.

1323633-98-2

Molecular Formula

C22H26F3N3OS

Molecular Weight

445.574

IUPAC Name

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2

InChI Key

PLDUPXSUYLZYBN-BGKXKQMNSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Synonyms

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride;  4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride;  Anatensol-d8;  Dapotum-d8;  Flufenazin-d8; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.